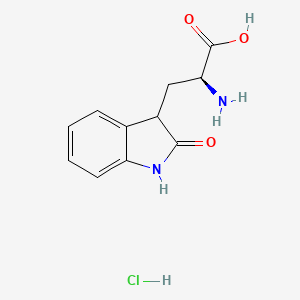

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride

CAS No.: 911669-75-5

Cat. No.: VC6779393

Molecular Formula: C11H13ClN2O3

Molecular Weight: 256.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911669-75-5 |

|---|---|

| Molecular Formula | C11H13ClN2O3 |

| Molecular Weight | 256.69 |

| IUPAC Name | (2S)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16);1H/t7?,8-;/m0./s1 |

| Standard InChI Key | ZYBLLQBDSSXXLP-MTICXXPYSA-N |

| SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N.Cl |

Introduction

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride, commonly referred to as rebamipide hydrochloride, is a chiral amino acid derivative. It is widely used in scientific research due to its biological significance and therapeutic potential. The compound is a derivative of indole, a structure found in numerous natural products and biologically active molecules. Its applications span gastrointestinal health, neuroprotection, and antioxidant research.

Biological Significance

-

Gastrointestinal Health:

The compound has been extensively studied for its protective effects on gastric mucosa. It modulates inflammatory responses and reduces oxidative stress, making it a candidate for treating ulcers and related conditions. -

Neuroprotection:

Research indicates that (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride exhibits neuroprotective properties by mitigating oxidative damage in neural tissues. -

Antioxidant Activity:

The compound demonstrates free radical scavenging activity, contributing to its therapeutic potential in diseases involving oxidative stress.

Synthesis

The synthesis of (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid hydrochloride involves multi-step reactions, typically starting from indole derivatives. Key steps include:

-

Functionalization of the indole ring.

-

Introduction of the amino and propanoic acid groups.

-

Conversion to the hydrochloride salt for improved stability.

Mechanism of Action

The biological effects of the compound are mediated through:

-

Modulation of inflammatory cytokines.

-

Enhancement of cellular antioxidant defenses.

-

Stabilization of gastric epithelial cells under stress conditions.

Applications

| Application Area | Details |

|---|---|

| Pharmacology | Studied for its potential in treating ulcers and neurodegenerative diseases |

| Biomedical Research | Used as a tool to study oxidative stress mechanisms and inflammatory pathways |

| Chemical Synthesis | Serves as a precursor for synthesizing complex bioactive molecules |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume